6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

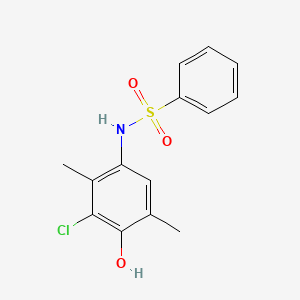

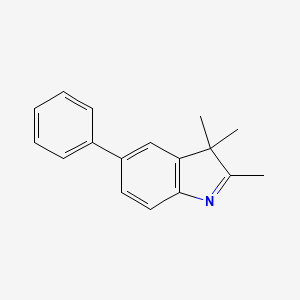

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is a chemical compound with the molecular formula C8H5F3N2O3S . It has a molecular weight of 266.20 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Lewis Acid Catalyst in Organic Chemistry

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is used as a Lewis acid catalyst in organic chemistry. For instance, Scandium trifluoromethanesulfonate, a related compound, shows practical use in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. Its high catalytic activity is notable in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Organic Compounds

6-Trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is instrumental in the synthesis of various organic compounds. For example, its decomposition in trifluoromethanesulfonic acid can generate π-carbocations, leading to the formation of triflate-substituted arylamines and other organic structures (Stevens et al., 1996).

Catalyst in Green Synthesis

This compound is also used as a catalyst in green synthesis processes. A study describes its role in synthesizing novel triflouromethyl-1H-benzo[f]chromene compounds in a one-pot procedure, emphasizing the environmental benefits of using such catalysts (Shahi et al., 2018).

In Friedel-Crafts Reactions

Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions. This application demonstrates its effectiveness as a catalyst, and its water-tolerant, reusable nature makes it an environmentally friendly choice in organic synthesis (Prakash et al., 2003).

As a Reagent in Organic Synthesis

Trifluoromethanesulfonic acid, a related compound, is widely used as a reagent in various organic synthesis processes. Its use includes electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, and synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).

Safety And Hazards

properties

IUPAC Name |

1-hydroxy-6-(trifluoromethylsulfonyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORIRSIQDSQHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)N(C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2627970.png)

![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)

![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)

![Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate](/img/structure/B2627983.png)

![N-(5-(2-methoxynicotinoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2627989.png)